azane;sulfurous acid;hydrate

Description

Properties

IUPAC Name |

azane;sulfurous acid;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2H3N.H2O3S.H2O/c;;1-4(2)3;/h2*1H3;(H2,1,2,3);1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASPXBYAQZVXSNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

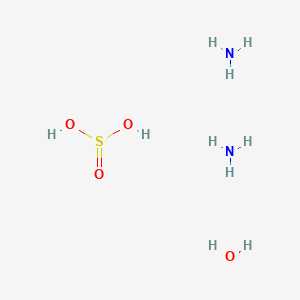

N.N.O.OS(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H10N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ammonium sulfite monohydrate can be synthesized through the reaction of sulfur dioxide (SO2) with aqueous ammonia (NH3). The reaction typically occurs under controlled conditions to ensure the formation of the desired product:

SO2+2NH3+H2O→(NH4)2SO3⋅H2O

This reaction involves bubbling sulfur dioxide gas through an aqueous solution of ammonia, followed by crystallization to obtain ammonium sulfite monohydrate .

Industrial Production Methods

In industrial settings, the production of ammonium sulfite monohydrate involves similar principles but on a larger scale. The process includes the absorption of sulfur dioxide in an aqueous ammonia solution, followed by concentration and crystallization steps to achieve the desired purity and yield .

Chemical Reactions Analysis

Types of Reactions

Ammonium sulfite monohydrate undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to ammonium sulfate.

Reduction: Acts as a reducing agent in various chemical processes.

Substitution: Can participate in substitution reactions where the sulfite ion is replaced by other anions.

Common Reagents and Conditions

Oxidation: Typically involves oxidizing agents such as hydrogen peroxide (H2O2) or oxygen (O2).

Reduction: Often used in the presence of reducing agents like sodium borohydride (NaBH4).

Substitution: Reactions may involve halides or other anions under controlled pH conditions.

Major Products Formed

Oxidation: Ammonium sulfate ((NH4)2SO4)

Reduction: Various reduced sulfur compounds

Substitution: Different ammonium salts depending on the substituting anion

Scientific Research Applications

Analytical Chemistry

Azane; sulfurous acid; hydrate is utilized as a reducing agent in various analytical procedures. Its strong reducing properties make it suitable for:

- Titration Techniques : Employed as a redox indicator due to its ability to undergo oxidation-reduction reactions effectively. This property allows for precise measurements in titrations involving oxidizing agents.

- Spectrophotometry : Used in the preparation of standards and reagents for spectrophotometric analysis, facilitating the determination of various analytes in solution.

Pharmaceutical Applications

The compound plays a crucial role in the synthesis of pharmaceutical intermediates. Its applications include:

- Synthesis of Active Pharmaceutical Ingredients (APIs) : Azane derivatives are vital in producing various APIs, particularly those containing nitrogen heterocycles. For instance, hydrazine derivatives are precursors to several antitumor agents and other therapeutic compounds.

- Antimicrobial Agents : Research has demonstrated that azane compounds exhibit antimicrobial properties, making them candidates for developing new antibiotics and antifungal medications .

Agricultural Chemicals

In agriculture, azane; sulfurous acid; hydrate is primarily used in:

- Pesticides : It serves as a precursor for the synthesis of pesticides, enhancing crop protection against pests and diseases.

- Fertilizers : The compound is involved in producing nitrogen-rich fertilizers that promote plant growth.

Environmental Applications

The environmental applications of azane; sulfurous acid; hydrate are noteworthy:

- Water Treatment : It is used to control the concentration of dissolved oxygen and manage pH levels in industrial boiler water systems, thereby preventing corrosion and enhancing system efficiency .

- Pollution Control : The compound aids in reducing pollutants through chemical processes that neutralize harmful substances in wastewater treatment.

Case Study 1: Redox Reactions in Analytical Chemistry

A study demonstrated the effectiveness of azane; sulfurous acid; hydrate as a reducing agent in determining the concentration of heavy metals in wastewater samples. The compound facilitated the reduction of metal ions, allowing for accurate quantification through spectrophotometric methods.

Case Study 2: Antimicrobial Properties

Research conducted on hydrazine derivatives revealed their potential as antimicrobial agents against various pathogens. The study highlighted the synthesis of novel hydrazine-based compounds that showed significant activity against resistant bacterial strains.

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Analytical Chemistry | Redox indicators, spectrophotometry | High accuracy in measurements |

| Pharmaceuticals | Synthesis of APIs, antimicrobial agents | Development of new therapeutic drugs |

| Agriculture | Pesticides, fertilizers | Enhanced crop protection and growth |

| Environmental Science | Water treatment, pollution control | Improved water quality and system efficiency |

Mechanism of Action

The mechanism of action of ammonium sulfite monohydrate primarily involves its reducing properties. It donates electrons to other molecules, thereby reducing them. This reduction process is crucial in various chemical reactions and industrial applications. The molecular targets and pathways involved depend on the specific reaction and application, but generally, it interacts with oxidizing agents and other reactive species to achieve the desired chemical transformation .

Comparison with Similar Compounds

Azane (Ammonium Compounds)

Azane, commonly referred to as ammonia (NH₃), forms derivatives such as ammonium salts (NH₄⁺). Notable examples include Mohr’s salt (ammonium iron(II) sulfate hexahydrate, (NH₄)₂Fe(SO₄)₂·6H₂O), a stable crystalline compound used in analytical chemistry for redox titrations . Another example is 8-anilinonaphthalene-1-sulfonic acid ammonium salt hydrate, a fluorescent probe used in biochemical studies .

Sulfurous Acid (H₂SO₃)

Sulfurous acid is a weak, unstable dibasic acid formed by dissolving sulfur dioxide (SO₂) in water. It acts as a reducing agent and is used in bleaching, preservatives, and desulfurization processes. Its instability complicates direct detection; iodometric titration often measures its derivatives or interfering reducing agents .

Hydrate (Sulfuric Acid Hydrate)

Hydrates, such as sulfuric acid hydrate (H₂SO₄·nH₂O), exist in crystalline or amorphous forms. On Europa (Jupiter’s moon), sulfuric acid hydrate dominates the surface, formed via radiolysis of sulfur compounds. Its spectral properties vary between liquid and crystalline states, influencing planetary geology studies .

Comparison with Similar Compounds

Azane Derivatives vs. Other Ammonium Salts

Key Findings :

Sulfurous Acid vs. Other Sulfur Oxyacids

Key Findings :

Sulfuric Acid Hydrate vs. Other Hydrates

Key Findings :

Adduct Formation with Sulfurous Acid

Sulfurous acid forms adducts with organic compounds (e.g., byakangelicin and oxypeucedanin hydrate), detected via ion fragment pathways. These derivatives are critical in evaluating sulfur fumigation in traditional medicines .

Detection Challenges in Fermentation

Iodometric titration of sulfurous acid in wine fermentation is confounded by reducing agents like phenols, yielding false positives below 10 mg L⁻¹ .

Hydrate Distribution on Europa

Galileo’s NIMS data revealed sulfuric acid hydrate’s asymmetric distribution on Europa, linked to ion implantation and geologic activity. Lineae (surface fractures) show lower hydrate concentrations, contradicting subsurface ocean sulfur transport .

Azane Derivatives in Sensing

Ammonium salts like 8-anilinonaphthalene-1-sulfonic acid ammonium salt hydrate are used in fluorescent sensors due to their stability and solubility .

Biological Activity

Azane; sulfurous acid; hydrate, also known as hydrazine sulfite (chemical formula: H8N2O3S), is a compound that has garnered attention due to its diverse biological activities. This article aims to explore its biological properties, mechanisms of action, and potential applications based on a review of existing literature and research findings.

Azane; sulfurous acid; hydrate is characterized by its unique chemical structure, which includes hydrazine and sulfurous acid components. The presence of the azane group contributes to its reactivity, while the sulfurous acid moiety is known for its reductive properties.

Antimicrobial Activity

Research indicates that azane; sulfurous acid; hydrate exhibits significant antimicrobial properties. In various studies, it has been shown to possess both bactericidal and fungicidal activities. For instance, a study conducted by Tawfiq et al. demonstrated that derivatives of hydrazines, including those related to azane; sulfurous acid; hydrate, displayed potent antibacterial effects against several pathogenic strains .

Table 1: Antimicrobial Efficacy of Azane; Sulfurous Acid; Hydrate Derivatives

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 30 µg/mL |

| Candida albicans | 40 µg/mL |

Antitumor Activity

The compound has also been investigated for its potential antitumor effects. According to studies, azane; sulfurous acid; hydrate derivatives can induce apoptosis in cancer cell lines through the generation of reactive oxygen species (ROS) and modulation of signaling pathways involved in cell survival .

Case Study: Antitumor Effects

In a specific case study involving human breast cancer cell lines, treatment with azane; sulfurous acid; hydrate resulted in a significant reduction in cell viability, demonstrating an IC50 value of approximately 25 µM. The mechanism was linked to the activation of caspase-3 and -9 pathways, highlighting its potential as an anticancer agent .

The biological activity of azane; sulfurous acid; hydrate can be attributed to several mechanisms:

- Oxidative Stress Induction : The compound can generate ROS, leading to oxidative stress in cells, which is a key factor in both antimicrobial and antitumor activities.

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.

- Cell Cycle Arrest : Studies suggest that it can induce cell cycle arrest in cancer cells, preventing their division and growth.

Safety and Toxicity

While azane; sulfurous acid; hydrate shows promising biological activity, safety assessments are crucial. Toxicological studies indicate that at therapeutic doses, the compound exhibits low toxicity profiles in mammalian models. However, further research is required to fully understand its safety margins and potential side effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.